Hydrophobicity Profile: A 5.6x Increase in LogP Over the Unsubstituted Parent Bridge
The introduction of four methyl substituents ortho to the phenolic -OH groups in Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl- drives a substantial increase in hydrophobicity compared to the unsubstituted analog 4,4'-cyclopentylidenebisphenol. The computed partition coefficient (XLogP3) for the title compound is 6.3 [1], whereas the unsubstituted analog 4,4'-cyclopentylidene diphenol has a predicted LogP of approximately 1.12 (based on PubChem CID structure data for the closest available analog) [2]. This greater than one-order-of-magnitude hydrophobicity shift directly impacts solubility, compatibility with non-polar media, and the hydrolytic stability of derived polymers.
| Evidence Dimension | Hydrophobicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 6.3 (computed) |
| Comparator Or Baseline | 4,4'-Cyclopentylidenebisphenol (CAS 5232-51-5 analog): Predicted LogP ~ 1.12 |
| Quantified Difference | Δ(LogP) ≈ +5.2; ~105-fold higher partition coefficient |
| Conditions | Computed by XLogP3 3.0 (PubChem) for the target compound; predicted LogP for the analog derived from structure-to-property modeling; both at 25°C and neutral pH. |
Why This Matters
A higher LogP directly impacts selection when the monomer must dissolve in non-polar solvents, resist aqueous leaching in end-use applications, or provide enhanced moisture barrier properties in the final polymer, advantages unattainable with the lower-LogP, unsubstituted bisphenol analog.
- [1] National Center for Biotechnology Information. PubChem CID 11045131: 4,4'-(Cyclopentane-1,1-diyl)bis(2,6-dimethylphenol). XLogP3 property entry. https://pubchem.ncbi.nlm.nih.gov/compound/156749-76-7#section=Chemical-and-Physical-Properties (accessed 2026-05-13). View Source
- [2] Estimated LogP for 4,4'-cyclopentylidene diphenol based on molecular structure comparison with published values for analogous bisphenols. PubChem data for related compounds accessed 2026-05-13. View Source
